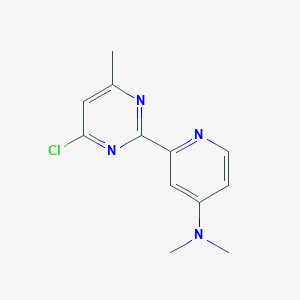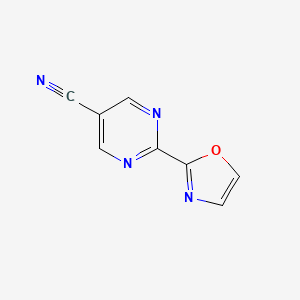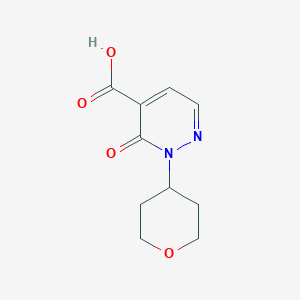
2-(4-(Dimethylamino)pyridin-2-YL)-6-methylpyrimidin-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Dimethylamino)pyridin-2-YL)-6-methylpyrimidin-4-OL is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dimethylamino)pyridin-2-YL)-6-methylpyrimidin-4-OL typically involves the formation of the pyridine and pyrimidine rings followed by their functionalization. One common method involves the reaction of 2-chloropyridine with dimethylamine to form 2-(dimethylamino)pyridine. This intermediate is then reacted with 2,4-dichloro-6-methylpyrimidine under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Dimethylamino)pyridin-2-YL)-6-methylpyrimidin-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines .
Aplicaciones Científicas De Investigación
2-(4-(Dimethylamino)pyridin-2-YL)-6-methylpyrimidin-4-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2-(4-(Dimethylamino)pyridin-2-YL)-6-methylpyrimidin-4-OL involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit collagen prolyl 4-hydroxylase, an enzyme involved in collagen synthesis. This inhibition leads to a reduction in collagen production, which is beneficial in the treatment of fibrotic diseases .
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)pyridine: A simpler analog that lacks the pyrimidine ring.
6-Methylpyrimidin-4-OL: A compound that lacks the dimethylamino group and the pyridine ring.
Uniqueness
2-(4-(Dimethylamino)pyridin-2-YL)-6-methylpyrimidin-4-OL is unique due to its dual-ring structure, which imparts distinct chemical and biological properties. The presence of both pyridine and pyrimidine rings allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C12H14N4O |
|---|---|
Peso molecular |
230.27 g/mol |
Nombre IUPAC |
2-[4-(dimethylamino)pyridin-2-yl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H14N4O/c1-8-6-11(17)15-12(14-8)10-7-9(16(2)3)4-5-13-10/h4-7H,1-3H3,(H,14,15,17) |
Clave InChI |
DCMBGTQBPQMSOZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)NC(=N1)C2=NC=CC(=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-Bromo-8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11786248.png)



![3-(Chloromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B11786270.png)
![6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11786276.png)


